molecular formula C12H19N B13642493 N-sec-Butyl-2,5-xylidine CAS No. 60388-37-6

N-sec-Butyl-2,5-xylidine

Cat. No.: B13642493
CAS No.: 60388-37-6
M. Wt: 177.29 g/mol
InChI Key: CYYDUHXFEIQMAF-UHFFFAOYSA-N
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Description

N-sec-Butyl-2,5-xylidine is an organic compound belonging to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 2 and 5 positions. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-sec-Butyl-2,5-xylidine can be synthesized through a two-step process involving nitration and reduction. The nitration of xylene produces nitro derivatives, which are then reduced to form xylidines. The nitration step is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed using continuous flow systems. This method allows for better control of reaction conditions and improved safety. The continuous flow nitration of xylenes followed by nitro-reduction has been shown to produce high yields of xylidines with efficient mass transfer and product selectivity .

Chemical Reactions Analysis

Types of Reactions

N-sec-Butyl-2,5-xylidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sec-butyl and methyl groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-sec-Butyl-2,5-xylidine has a wide range of applications in scientific research and industry. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, it finds applications in the fine chemical industry due to its reactivity and versatility .

Mechanism of Action

The mechanism of action of N-sec-Butyl-2,5-xylidine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Xylidine
  • 2,6-Xylidine
  • 3,4-Xylidine
  • 3,5-Xylidine

Uniqueness

N-sec-Butyl-2,5-xylidine is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other xylidine isomers. This uniqueness makes it valuable in specific industrial and research applications .

Properties

CAS No.

60388-37-6

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butan-2-yl-2,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3

InChI Key

CYYDUHXFEIQMAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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